(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the preparation of 3,4,6-trimethylbenzo[d]thiazole, which is then reacted with nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while oxidation may produce nitroso or other oxidized forms.
Scientific Research Applications
(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzamide: A simpler analog with similar nitro and amide functionalities but lacking the benzothiazole moiety.
3,4,6-trimethylbenzo[d]thiazole: The parent compound without the nitrobenzamide group.
N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: A similar compound without the nitro group.
Uniqueness
(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both the nitro and benzothiazole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-nitro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-7-11(2)15-14(8-10)24-17(19(15)3)18-16(21)12-5-4-6-13(9-12)20(22)23/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZACDEVWPIQOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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